molecular formula C13H18N4 B15262207 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine

Cat. No.: B15262207
M. Wt: 230.31 g/mol
InChI Key: KYTBLDICQZXSPO-UHFFFAOYSA-N
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Description

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. The structure of this compound includes a pyrrolopyridine core linked to a piperidine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H18N4/c14-11-3-6-17(7-4-11)9-10-8-16-13-12(10)2-1-5-15-13/h1-2,5,8,11H,3-4,6-7,9,14H2,(H,15,16)

InChI Key

KYTBLDICQZXSPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=C2C=CC=N3

Origin of Product

United States

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